Urdamycin A
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Overview
Description
Urdamycin A is an angucycline-type antibiotic and anticancer agent produced by the bacterium Streptomyces fradiae. It is known for its complex structure, which includes a polyketide-derived aglycone moiety glycosylated at two positions. This compound has shown significant biological activities, including antibacterial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of urdamycin A involves a series of enzymatic reactions catalyzed by polyketide synthases and glycosyltransferases. The polyketide backbone is synthesized through the sequential condensation of acetate units, followed by cyclization and glycosylation steps. Key enzymes involved include UrdGT1a, UrdGT1b, UrdGT1c, and UrdGT2, which add sugar moieties to the aglycone .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces fradiae under controlled conditions. Optimization of fermentation parameters, such as nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield. Genetic engineering techniques are also employed to enhance the production of this compound by overexpressing biosynthetic genes or deleting competing pathways .
Chemical Reactions Analysis
Types of Reactions: Urdamycin A undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The glycosylation reactions are catalyzed by glycosyltransferases, which attach sugar moieties to the aglycone.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include nucleotide-activated sugars (e.g., dNDP-olivose), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve specific pH ranges, temperatures, and the presence of cofactors or metal ions to facilitate enzyme activity .
Major Products Formed: Major products formed from the chemical reactions of this compound include various glycosylated derivatives, such as urdamycin B, urdamycin C, and urdamycin D. These derivatives differ in the number and type of sugar moieties attached to the aglycone, resulting in variations in their biological activities .
Scientific Research Applications
Urdamycin A has a wide range of scientific research applications due to its potent biological activities. In chemistry, it serves as a model compound for studying polyketide biosynthesis and glycosylation reactions. In biology, this compound is used to investigate the mechanisms of antibiotic and anticancer action. In medicine, it has potential therapeutic applications for treating bacterial infections and cancer. Additionally, this compound is used in the pharmaceutical industry for the development of novel antibiotics and anticancer agents .
Mechanism of Action
The mechanism of action of urdamycin A involves the inhibition of bacterial and cancer cell growth through multiple pathways. It targets bacterial ribosomes, interfering with protein synthesis and leading to cell death. In cancer cells, this compound induces apoptosis by generating reactive oxygen species and disrupting mitochondrial function. The compound also inhibits topoisomerase II, an enzyme involved in DNA replication, further contributing to its anticancer effects .
Comparison with Similar Compounds
Urdamycin A is part of the angucycline family of antibiotics, which includes other compounds such as aquayamycin, rabelomycin, and urdamycinone B. Compared to these similar compounds, this compound is unique due to its specific glycosylation pattern and potent biological activities. Aquayamycin, for example, lacks the glycosylation seen in this compound, resulting in different biological properties. Rabelomycin and urdamycinone B also differ in their aglycone structures and glycosylation patterns .
Properties
Molecular Formula |
C43H56O17 |
---|---|
Molecular Weight |
844.9 g/mol |
IUPAC Name |
(3R,4aR,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C43H56O17/c1-18-25(44)8-10-32(55-18)60-43-30(46)16-41(5,52)17-42(43,53)13-12-24-35(43)40(51)23-7-6-22(38(49)34(23)39(24)50)28-15-29(37(48)21(4)54-28)59-31-11-9-27(19(2)56-31)58-33-14-26(45)36(47)20(3)57-33/h6-7,12-13,18-21,25-29,31-33,36-37,44-45,47-49,52-53H,8-11,14-17H2,1-5H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,31-,32-,33-,36+,37+,41-,42-,43-/m0/s1 |
InChI Key |
FJSYXNOFZQFOAN-FXPMUEKOSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O)(C)O)O |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O |
Canonical SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O |
Synonyms |
kerriamycin B urdamycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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